N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
CAS No.: 1215380-16-7
Cat. No.: VC5992060
Molecular Formula: C22H25Cl2N3O3S
Molecular Weight: 482.42
* For research use only. Not for human or veterinary use.
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride - 1215380-16-7](/images/structure/VC5992060.png)
Specification
CAS No. | 1215380-16-7 |
---|---|
Molecular Formula | C22H25Cl2N3O3S |
Molecular Weight | 482.42 |
IUPAC Name | N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride |
Standard InChI | InChI=1S/C22H24ClN3O3S.ClH/c23-18-8-4-9-19-21(18)24-22(30-19)26(11-5-10-25-12-14-28-15-13-25)20(27)16-29-17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H |
Standard InChI Key | FDZSOBFXAOJQNF-UHFFFAOYSA-N |
SMILES | C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)COC4=CC=CC=C4.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride has a molecular formula of C₂₂H₂₅Cl₂N₃O₃S and a molecular weight of 482.42 g/mol. The hydrochloride salt enhances solubility, though exact solubility metrics remain unreported. Key structural features include:
-
A 4-chlorobenzo[d]thiazol-2-yl group, providing aromaticity and electrophilic sites for target binding.
-
A 3-morpholinopropyl chain, introducing tertiary amine functionality and conformational flexibility.
-
A phenoxyacetamide linker, facilitating hydrogen bonding and steric interactions.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS No. | 1215380-16-7 | |
Molecular Formula | C₂₂H₂₅Cl₂N₃O₃S | |
Molecular Weight | 482.42 g/mol | |
IUPAC Name | N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide; hydrochloride | |
SMILES | C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)COC4=CC=CC=C4.Cl | |
InChIKey | FDZSOBFXAOJQNF-UHFFFAOYSA-N |
Structural Analysis and Functional Groups
The benzothiazole ring system is substituted at the 4-position with chlorine, enhancing electron-withdrawing effects and influencing π-π stacking interactions. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, contributes to solubility and membrane permeability. The phenoxyacetamide group bridges the benzothiazole and morpholinopropyl components, with the acetamide’s carbonyl group serving as a hydrogen bond acceptor.
Mechanism of Action and Biological Activity
Putative Targets and Pathways
Benzothiazoles are known to inhibit kinases, proteases, and phosphatases. The morpholine group in this compound suggests potential interaction with ATP-binding pockets or allosteric regulatory sites . For example, structurally related inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) feature morpholinopropyl groups that enhance binding affinity . While direct evidence for this compound’s activity against LMPTP is lacking, its structural similarity to patent-protected inhibitors implies shared mechanistic pathways .
In Vitro and Preclinical Data
Pharmacological studies remain preliminary, but benzothiazole analogs demonstrate:
-
Anticancer Activity: Via induction of apoptosis in tumor cell lines (IC₅₀ values ranging 1–10 μM).
-
Antimicrobial Effects: Against Gram-positive bacteria (MIC: 8–32 μg/mL).
-
Anti-inflammatory Action: Through COX-2 inhibition (30–60% suppression at 10 μM).
Pharmacological Applications and Research Trends
Table 2: Comparative Bioactivity of Benzothiazole Derivatives
Structural Analogs and Structure-Activity Relationships
Halogen Substitution Effects
Replacing the 4-chloro group with fluorine (as in CID 71779420) reduces molecular weight (481.0 vs. 482.4 g/mol) and alters electronic properties, potentially enhancing metabolic stability . Fluorine’s electronegativity may strengthen hydrogen bonds with target proteins, though this remains speculative without binding assays .
Role of the Morpholinopropyl Group
The morpholine ring’s oxygen atom facilitates water solubility, while its nitrogen enables protonation at physiological pH, promoting membrane interaction . Patent data highlight morpholinopropyl-containing compounds as potent phosphatase inhibitors, suggesting a template for further optimization .
Future Research Directions
Target Deconvolution
High-throughput screening against kinase and phosphatase libraries is critical to identify primary targets. CRISPR-Cas9 knockout studies could validate hypothetical mechanisms .
In Vivo Efficacy Models
Rodent models of cancer, inflammation, or metabolic disorders would clarify therapeutic potential. Pharmacokinetic studies must address absorption, distribution, and half-life.
Computational Modeling
Molecular dynamics simulations could predict binding modes to LMPTP or related enzymes, guiding rational design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume